cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate
Description
cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate is a four-membered azetidine ring derivative featuring a benzyl substituent at the nitrogen atom and two ethyl ester groups at positions 2 and 4. This compound is synthesized via a multi-step route starting from glutaric anhydride, involving cyclization, benzylation, and esterification .
Properties
IUPAC Name |
diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXLBWDINXHBH-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzylamine with Dicarboxylic Acid Derivatives
A widely reported method involves the cyclization of benzylamine with dicarboxylic acid esters. Key steps include:
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Step 1 : Condensation of benzylamine with diethyl 2,4-dibromopentanedioate in the presence of a base (e.g., NaHCO₃) to form the azetidine ring .
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Step 2 : Stereoselective reduction or equilibration to favor the cis-configuration .
Conditions :
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 60–80°C
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Catalysts: Silver salts (e.g., Ag₂CO₃) for facilitating cyclization .
Key Data :
Stereoselective Synthesis via β-Cyclodextrin-Mediated Alkylation
This method enhances enantiomeric purity using β-cyclodextrin as a chiral auxiliary:
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Step 1 : Reaction of benzylamine with diethyl 2,4-dibromopentanedioate in the presence of β-cyclodextrin to form a β-amino alcohol intermediate .
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Step 2 : Chlorination with thionyl chloride (SOCl₂) followed by thermal equilibration in DMF to yield the cis-product .
Advantages :
Limitations :
-
Requires multiple purification steps.
One-Pot Synthesis from Azetidine Precursors
A streamlined approach using prefunctionalized azetidine intermediates:
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Step 1 : Alkylation of azetidine-2,4-dicarboxylate with benzyl bromide under basic conditions .
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Step 2 : Esterification with ethanol in acidic media to obtain the diethyl ester .
Reaction Table :
| Reagent | Role | Outcome |
|---|---|---|
| Benzyl bromide | Alkylating agent | Introduces benzyl group |
| H₂SO₄/EtOH | Esterification catalyst | Converts carboxylates to esters |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
-
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | cis-Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclization with Ag salts | 85 | High (9:1) | Moderate | High |
| β-Cyclodextrin-mediated | 75 | >98% ee | High | Low |
| One-Pot Alkylation | 70 | Moderate | Low | Moderate |
| Microwave-Assisted | 90 | High | Low | High |
Chemical Reactions Analysis
Types of Reactions
cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides of the azetidine ring.
Reduction: Reduced derivatives with hydrogenated azetidine ring.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with desirable properties.
Reactivity and Functionalization
- The compound undergoes several chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form oxides.
- Reduction : Utilizing lithium aluminum hydride to produce reduced derivatives.
- Substitution : The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Biological Research
Antimicrobial and Anticancer Properties
- Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The compound has shown promise in inhibiting bacterial growth and affecting cancer cell lines through various mechanisms, such as enzyme inhibition and interference with cellular processes .
Mechanism of Action
- The mechanism involves binding to specific molecular targets, modulating enzymatic activity or cellular pathways. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could disrupt cell division processes.
Medicinal Chemistry
Drug Development
- This compound is being investigated for its potential use in drug development. Its structural features may facilitate the design of new therapeutic agents that target specific diseases. The unique combination of functional groups enhances its solubility and reactivity, making it suitable for various pharmaceutical applications .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in synthesizing various industrial compounds.
Case Studies
Anticancer Activity Studies
- A notable study investigated the anticancer properties of various platinum(II) complexes derived from azetidine derivatives. The research highlighted that modifications to the azetidine structure could significantly influence cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established drugs like cisplatin .
Synthetic Methodologies
Mechanism of Action
The mechanism of action of cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell division processes.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of cis-diethyl 1-benzylazetidine-2,4-dicarboxylate and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₄H₂₁NO₄ | 267 | Not provided | Azetidine ring, benzyl group, cis-ester configuration |
| trans-Diethyl 1-benzylazetidine-2,4-dicarboxylate | C₁₄H₂₁NO₄ | 267 | Not provided | Trans-ester configuration |
| Diethyl acetylenedicarboxylate | C₈H₁₀O₄ | 170.16 | 762-21-0 | Acetylene core, two ethyl esters |
| Diethyl pyridine-2,4-dicarboxylate | C₁₁H₁₁NO₄ | 221 | 41438-38-4 | Pyridine ring, two ethyl esters |
Key Observations :
- Azetidine vs. Pyridine/Acetylene Cores : The azetidine ring introduces strain and conformational rigidity, unlike the planar pyridine or linear acetylene cores. This affects reactivity and applications in drug design .
- Isomerism : The cis and trans isomers of the azetidine derivative share identical formulas but differ in ester group orientation, leading to distinct polarities and chromatographic separation behaviors (2:1 cis/trans ratio reported) .
- Molecular Weight : The azetidine derivative (267 g/mol) is bulkier than diethyl acetylenedicarboxylate (170.16 g/mol), influencing solubility and diffusion properties .
Biological Activity
cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4
- Molecular Weight : Approximately 291.35 g/mol
- Structure : The compound features a bicyclic azetidine ring with two carboxylate groups and a benzyl substituent, which contributes to its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound's mechanism may involve binding to bacterial enzymes, thereby disrupting their function and inhibiting cell growth.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15 ± 3 | |
| MCF-7 (breast) | 20 ± 5 | |
| A549 (lung) | 25 ± 4 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activities or receptor functions through the following mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes critical for bacterial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
-
Study on Antimicrobial Efficacy :
A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition compared to standard antibiotics, highlighting its potential as a new antimicrobial agent. -
Cancer Cell Line Studies :
Various cancer cell lines were treated with different concentrations of the compound. The results demonstrated a dose-dependent response in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.
Q & A
Q. What are the standard synthetic routes for cis-diethyl 1-benzylazetidine-2,4-dicarboxylate?
Methodological Answer: The synthesis of cis-diethyl 1-benzylazetidine-2,4-dicarboxylate typically involves cyclization and esterification steps. A general approach includes:
- Reagent Setup : Reacting a substituted azetidine precursor with benzyl halides or aldehydes under basic conditions. For example, benzaldehyde derivatives can be condensed with azetidine intermediates in ethanol with glacial acetic acid as a catalyst .
- Reaction Conditions : Refluxing the mixture (e.g., 4 hours at 80°C) followed by solvent evaporation under reduced pressure.
- Purification : Filtration or chromatography to isolate the cis-isomer, confirmed by NMR and chiral HPLC.
Q. Key Considerations :
- Stereochemical control is critical; reaction temperature and solvent polarity influence cis/trans selectivity.
- Use anhydrous conditions to avoid hydrolysis of ester groups.
Q. How is this compound characterized in academic research?
Methodological Answer: Characterization involves multi-spectral analysis:
- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure and ester group positions. For example, diastereotopic protons on C2 and C4 of the azetidine ring show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) verifies molecular weight (291.35 g/mol, as per the molecular formula CHNO) .
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm confirm ester carbonyl groups.
Q. How can reaction conditions be optimized to enhance cis-isomer yield?
Methodological Answer: Optimization involves systematic variation of:
- Catalysts : Acidic (e.g., p-TsOH) vs. basic conditions to favor cyclization pathways.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity compared to ethanol.
- Temperature : Lower temperatures (e.g., 0–25°C) may reduce side reactions but slow cyclization.
Q. Experimental Design :
- Use a Design of Experiments (DoE) approach to screen variables (e.g., solvent, catalyst loading).
- Monitor reaction progress via TLC or in situ IR.
Case Study : describes similar optimizations for triazole derivatives, where glacial acetic acid increased yields by 20% .
Q. What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
- Glutamate Transporter Assays : Structural analogs (e.g., pyrrolidine dicarboxylates) are known inhibitors of EAAT2 transporters. Use radiolabeled H-glutamate uptake assays in astrocyte cultures to assess inhibitory potency .
- Neurotoxicity Screening : Monitor NMDA receptor activation in neuron-astrocyte co-cultures, as unintended glutamate release can trigger excitotoxicity .
Q. Data Contradiction Analysis :
- Discrepancies in activity across studies may arise from:
- Purity of the compound (e.g., residual solvents affecting assays).
- Isomer specificity (cis vs. trans configurations).
Q. How is X-ray crystallography applied to determine the stereochemistry of this compound?
Methodological Answer:
- Crystal Growth : Diffraction-quality crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate mixtures).
- Data Collection : Use SHELX programs (SHELXL for refinement) to solve the structure. Key steps include:
- Validation : Check R-factors (<5%) and residual electron density maps.
Example : highlights SHELX’s robustness in resolving small-molecule structures despite low-resolution data .
Q. How should researchers address contradictions in reported biological data for azetidine dicarboxylates?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, cell line).
- Structural Confirmation : Re-analyze compound purity and stereochemistry via chiral HPLC or X-ray .
- Mechanistic Studies : Use knock-out models (e.g., EAAT2-deficient cells) to isolate target effects .
Case Study : notes that l-trans-pyrrolidine-2,4-dicarboxylate’s neurotoxicity was initially misattributed to uptake inhibition; later studies identified glutamate release as the primary mechanism .
Q. What computational methods support the design of azetidine-based analogs?
Methodological Answer:
- DFT Calculations : Predict stability of cis vs. trans isomers using Gaussian or ORCA software.
- Docking Studies : Model interactions with biological targets (e.g., EAAT2) using AutoDock Vina.
- SAR Analysis : Modify substituents (e.g., benzyl groups) and correlate with activity data.
Example : used DFT to validate hydrogen bonding in a related dicarboxylate’s crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
